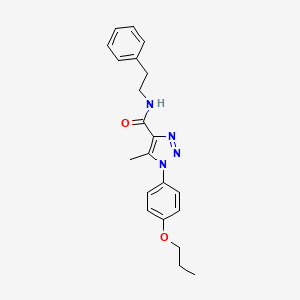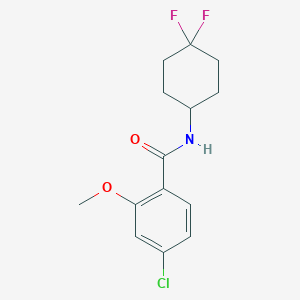
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by the presence of a five-membered ring containing three nitrogen atoms. This particular compound is not directly described in the provided papers, but its structure suggests it is a multifunctional molecule that could potentially be synthesized using methods similar to those described for related triazole derivatives.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives can be achieved through "click chemistry" involving the cycloaddition of azides and alkynes. Paper describes an efficient synthesis of a related triazole using ethyl diazoacetate and aryl imines, which could potentially be adapted for the synthesis of the compound . The metal-free route to carboxylated 1,4-disubstituted 1,2,3-triazoles described in paper also provides insight into the synthesis of such compounds, although the specific functional groups in the target molecule would require modifications to the described methods.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is well-defined, with a planar ring system that can engage in various chemical interactions due to the presence of nitrogen atoms. While the exact structure of the compound is not provided, the crystal structure analysis of related compounds, as seen in paper , can give insights into the potential geometry and conformation of the molecule.
Chemical Reactions Analysis
1,2,3-Triazole derivatives are known to participate in a variety of chemical reactions. The reactivity of the triazole ring can be influenced by substituents, as shown in paper , where different electrophilic reagents were used to obtain new derivatives. The presence of an ethoxyphenyl group and a sulfamoylphenyl group in the compound of interest suggests that it could undergo similar electrophilic substitutions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their substituents. The compound contains both lipophilic (ethyl and methyl groups) and hydrophilic (sulfamoyl group) parts, which would affect its solubility and potential interactions with biological targets. The presence of the carboxamide group could also confer the ability to engage in hydrogen bonding, impacting its chemical behavior and biological activity.
Relevant Case Studies
While no specific case studies on the compound are provided, the papers do offer examples of biological activities associated with triazole derivatives. For instance, paper discusses the anti-inflammatory activity of triazole carboxamides, suggesting that the compound could also possess similar properties. Additionally, the antibacterial activity of triazole derivatives, as mentioned in paper , indicates the potential for the compound to have applications in antimicrobial therapy.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including compounds structurally related to "1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide," involves reactions that yield various substituted 1,2,4-triazole compounds. These processes often involve condensation reactions, cyclization, and functional group transformations, highlighting the versatility and reactivity of the triazole core. The structural analysis of these compounds, including crystal structure determinations and spectroscopic characterizations, plays a crucial role in understanding their chemical properties and potential reactivity patterns (Albert & Taguchi, 1972).
Antimicrobial Activities
Research on triazole derivatives has demonstrated their potent antimicrobial activities. Compounds structurally similar to "1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents for combating resistant strains of bacteria and fungi (Bektaş et al., 2007).
Antiviral and Anti-Inflammatory Properties
Triazole compounds have also been evaluated for their antiviral and anti-inflammatory activities. Studies have explored the synthesis of novel triazole derivatives and their subsequent testing against various viral strains, including influenza viruses, demonstrating significant antiviral activities. Additionally, the anti-inflammatory potential of these compounds suggests their applicability in designing new therapeutic agents for treating inflammatory conditions (Hebishy et al., 2020).
Organic Synthesis and Chemical Reactivity
The triazole core is a versatile scaffold in organic synthesis, serving as a building block for the construction of complex molecular architectures. The reactivity of triazole derivatives, including nucleophilic substitution reactions, cycloadditions, and rearrangements, has been leveraged in synthesizing various heterocyclic compounds. These synthetic strategies enable the development of compounds with potential applications in materials science, catalysis, and as intermediates in the synthesis of more complex molecules (Pokhodylo & Obushak, 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with biological molecules in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .
Direcciones Futuras
The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers might investigate new methods of synthesizing the compound or new reactions it can undergo. If the compound has potential therapeutic properties, it could be studied in the context of drug development .
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-3-27-15-8-6-14(7-9-15)23-12(2)17(21-22-23)18(24)20-13-4-10-16(11-5-13)28(19,25)26/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOQCQDWREKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
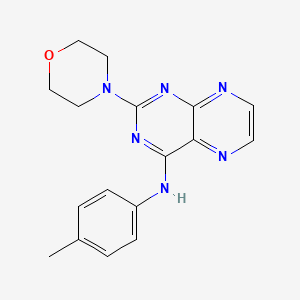
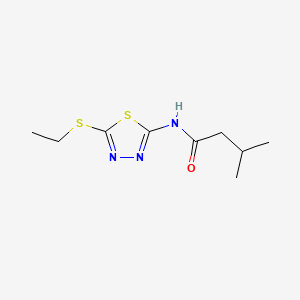
![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)
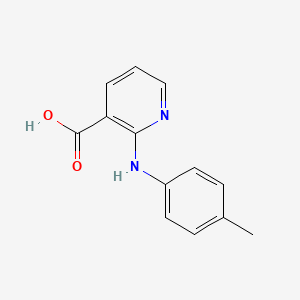


![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)
